molecular formula C9H13N3O2S2 B11822252 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol

3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol

Cat. No.: B11822252
M. Wt: 259.4 g/mol
InChI Key: OJWOAYMJMODVPR-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C10H14N3O2S2. It is a derivative of pyridine, featuring a piperazine ring and a sulfonyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the reaction of pyridine-4-thiol with piperazine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-ylsulfonyl)pyridine-4-thiol is unique due to the combination of the piperazine ring and the sulfonyl group attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C9H13N3O2S2

Molecular Weight

259.4 g/mol

IUPAC Name

3-piperazin-1-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C9H13N3O2S2/c13-16(14,12-5-3-10-4-6-12)9-7-11-2-1-8(9)15/h1-2,7,10H,3-6H2,(H,11,15)

InChI Key

OJWOAYMJMODVPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CNC=CC2=S

Origin of Product

United States

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